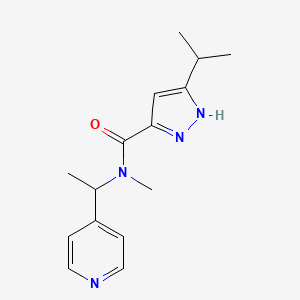
N-methyl-5-propan-2-yl-N-(1-pyridin-4-ylethyl)-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-5-propan-2-yl-N-(1-pyridin-4-ylethyl)-1H-pyrazole-3-carboxamide, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学研究应用
N-methyl-5-propan-2-yl-N-(1-pyridin-4-ylethyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-methyl-5-propan-2-yl-N-(1-pyridin-4-ylethyl)-1H-pyrazole-3-carboxamide has been shown to act as a potent and selective inhibitor of the protein kinase C (PKC) enzyme, which plays a crucial role in regulating neuronal function. N-methyl-5-propan-2-yl-N-(1-pyridin-4-ylethyl)-1H-pyrazole-3-carboxamide has also been investigated for its potential use as a cancer therapy, as it has been shown to inhibit the growth and proliferation of cancer cells in vitro. Additionally, N-methyl-5-propan-2-yl-N-(1-pyridin-4-ylethyl)-1H-pyrazole-3-carboxamide has been used as a tool in drug discovery, as it can be used to screen for novel PKC inhibitors.
作用机制
N-methyl-5-propan-2-yl-N-(1-pyridin-4-ylethyl)-1H-pyrazole-3-carboxamide acts as a competitive inhibitor of PKC, binding to the enzyme's active site and preventing its activation by other molecules. PKC plays a critical role in regulating various cellular processes, including cell growth and differentiation, and the inhibition of this enzyme by N-methyl-5-propan-2-yl-N-(1-pyridin-4-ylethyl)-1H-pyrazole-3-carboxamide can lead to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
N-methyl-5-propan-2-yl-N-(1-pyridin-4-ylethyl)-1H-pyrazole-3-carboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of PKC activity, the induction of apoptosis (programmed cell death) in cancer cells, and the modulation of synaptic plasticity in the brain. Additionally, N-methyl-5-propan-2-yl-N-(1-pyridin-4-ylethyl)-1H-pyrazole-3-carboxamide has been shown to have anti-inflammatory properties, which may have implications for the treatment of various inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using N-methyl-5-propan-2-yl-N-(1-pyridin-4-ylethyl)-1H-pyrazole-3-carboxamide in lab experiments is its selectivity for PKC, which allows for the specific inhibition of this enzyme without affecting other cellular processes. However, N-methyl-5-propan-2-yl-N-(1-pyridin-4-ylethyl)-1H-pyrazole-3-carboxamide has also been shown to have limitations, including its potential toxicity and the need for careful dosing to avoid adverse effects.
未来方向
There are several future directions for research involving N-methyl-5-propan-2-yl-N-(1-pyridin-4-ylethyl)-1H-pyrazole-3-carboxamide, including the investigation of its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Additionally, further research is needed to elucidate the precise mechanisms of action of N-methyl-5-propan-2-yl-N-(1-pyridin-4-ylethyl)-1H-pyrazole-3-carboxamide and to develop more selective and potent PKC inhibitors. Finally, the development of new synthetic methods for N-methyl-5-propan-2-yl-N-(1-pyridin-4-ylethyl)-1H-pyrazole-3-carboxamide and related compounds may also have implications for drug discovery and other applications.
合成方法
N-methyl-5-propan-2-yl-N-(1-pyridin-4-ylethyl)-1H-pyrazole-3-carboxamide is synthesized through a multi-step process, starting with the reaction of pyridine-4-carboxaldehyde with 2-bromoethylamine hydrobromide to form 1-(pyridin-4-yl) ethanamine. This intermediate is then reacted with 3-acetyl-1H-pyrazole to form 1-(pyridin-4-yl) ethyl-3-acetyl-1H-pyrazole. The final step involves the reaction of this intermediate with N-methylisopropylamine to produce N-methyl-5-propan-2-yl-N-(1-pyridin-4-ylethyl)-1H-pyrazole-3-carboxamide.
属性
IUPAC Name |
N-methyl-5-propan-2-yl-N-(1-pyridin-4-ylethyl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-10(2)13-9-14(18-17-13)15(20)19(4)11(3)12-5-7-16-8-6-12/h5-11H,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQQSPHVGCXABY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)N(C)C(C)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3-Chlorophenyl)methyl]-3-(oxan-3-ylmethyl)urea](/img/structure/B7530926.png)

![N-[2-fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7530944.png)
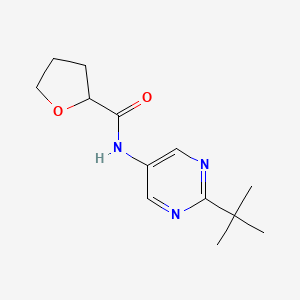
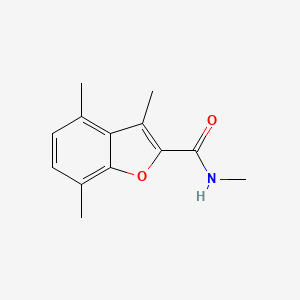
![6-methyl-1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]piperidine-3-carboxamide](/img/structure/B7530962.png)
![N-[1-(4-chlorophenyl)cyclobutyl]acetamide](/img/structure/B7530970.png)
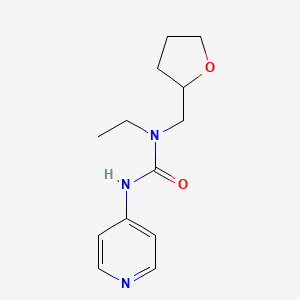
![N-(3-methyl-1,2-oxazol-5-yl)-2-[methyl(1,3-thiazol-4-ylmethyl)amino]propanamide](/img/structure/B7530982.png)

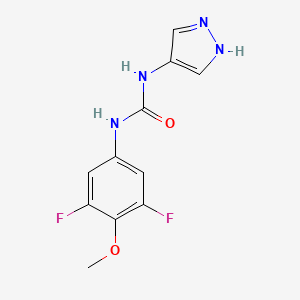
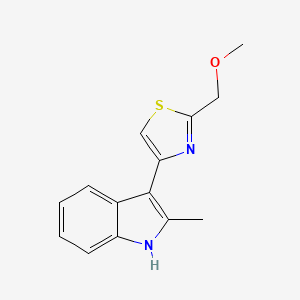
![N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7530999.png)
![4-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-propan-2-ylpiperazine-1-carboxamide](/img/structure/B7531000.png)